molecular formula C18H21NO4S B12137898 3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one

3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one

Cat. No.: B12137898
M. Wt: 347.4 g/mol
InChI Key: ZVGIGYPSULULCS-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one is a complex organic compound that belongs to the class of isothiochromenones This compound is characterized by the presence of an azepane ring, a carbonyl group, and two methoxy groups attached to the isothiochromenone core

Preparation Methods

The synthesis of 3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one involves multiple steps, typically starting with the preparation of the isothiochromenone core. The azepane ring is then introduced through a series of reactions involving carbonylation and cyclization. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The azepane ring can undergo cyclization reactions under specific conditions to form various cyclic derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with studies focusing on elucidating the precise molecular interactions and downstream effects .

Comparison with Similar Compounds

3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-7,8-dimethoxyisothiochromen-1-one

InChI

InChI=1S/C18H21NO4S/c1-22-13-8-7-12-11-14(24-18(21)15(12)16(13)23-2)17(20)19-9-5-3-4-6-10-19/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

ZVGIGYPSULULCS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)N3CCCCCC3)OC

Origin of Product

United States

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